Butyloxycarbonyl-phenylalanyl-leucyl-lysine
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Overview
Description
Butyloxycarbonyl-phenylalanyl-leucyl-lysine: is a complex organic compound that features a tert-butyl group and multiple amino and carbamate functionalities
Preparation Methods
The synthesis of Butyloxycarbonyl-phenylalanyl-leucyl-lysine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of amino groups.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyloxycarbonyl-phenylalanyl-leucyl-lysine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s amino functionalities make it useful in the study of protein and peptide chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyloxycarbonyl-phenylalanyl-leucyl-lysine involves its interaction with molecular targets through its amino and carbamate groups. These interactions can lead to various biochemical effects, depending on the specific application and target pathways.
Comparison with Similar Compounds
Properties
CAS No. |
82050-16-6 |
---|---|
Molecular Formula |
C25H39N5O6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N5O6/c1-25(2,3)36-24(35)29-19(12-13-21(27)32)22(33)30-23(34)20(15-17-9-5-4-6-10-17)28-18(16-31)11-7-8-14-26/h4-6,9-10,16,18-20,28H,7-8,11-15,26H2,1-3H3,(H2,27,32)(H,29,35)(H,30,33,34)/t18-,19-,20-/m0/s1 |
InChI Key |
RJXNLXLEDCSSNB-UFYCRDLUSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CCCCN)C=O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CCCCN)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CCCCN)C=O |
Synonyms |
Boc-Phe-Leu-Lys-H BPLL butyloxycarbonyl-phenylalanyl-leucyl-lysine |
Origin of Product |
United States |
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